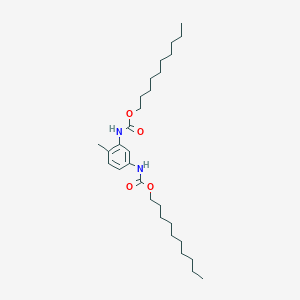

Didecyl (4-methyl-1,3-phenylene)biscarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is a synthetic organic compound belonging to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by its decyl and phenyl groups, which contribute to its unique chemical properties.

準備方法

合成経路と反応条件: ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートの合成は、通常、4-メチル-1,3-フェニレンジアミンとデシルイソシアネートの反応によって行われます。この反応は、しばしばジブチルスズジラウレートなどの触媒の存在下で穏やかな条件下で行われ、カルバメート結合の形成を促進します。一般的な反応スキームは以下のとおりです。

4-methyl-1,3-phenylenediamine+2decyl isocyanate→didecyl (4-methyl-1,3-phenylene)biscarbamate

工業生産方法: 工業環境では、ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートの生産は、連続フロー反応器を使用してスケールアップすることができ、品質と収率の一貫性を確保します。反応条件は、反応時間、温度、触媒濃度のバランスを維持するように最適化され、効率が最大化されます。

化学反応の分析

反応の種類: ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートは、以下を含むさまざまな化学反応を起こす可能性があります。

加水分解: 水と酸性または塩基性条件下では、カルバメート結合は加水分解されて対応するアミンとアルコールを生成します。

酸化: フェニレンコアは、強い酸化条件下で酸化され、キノン誘導体の形成につながることがあります。

置換: デシル基は、求核置換反応によって他のアルキル基または官能基に置換できます。

一般的な試薬と条件:

加水分解: 酸性 (HCl) または塩基性 (NaOH) 水溶液。

酸化: 過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などの強い酸化剤。

置換: 適切な溶媒の存在下でアルコキシドやアミンなどの求核剤。

主な生成物:

加水分解: 4-メチル-1,3-フェニレンジアミンとデカンオール。

酸化: フェニレンコアのキノン誘導体。

置換: 使用した求核剤に応じてさまざまな置換カルバメート。

4. 科学研究アプリケーション

ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートは、いくつかの科学分野で応用が見出されています。

化学: ポリマーネットワークの合成における架橋剤として使用され、得られる材料の機械的特性と安定性を向上させる.

生物学: 細胞プロセスを調節する生体活性化合物としての可能性が調査されており、例えば、炎症を軽減するために、高度糖化最終生成物 (AGE) 受容体を阻害する.

医学: 酸化ストレスや炎症に関連する疾患の治療における治療の可能性を探求。

産業: 耐久性のある柔軟なフィルムを形成する能力により、特殊コーティングや接着剤の製造に使用される。

科学的研究の応用

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE has several scientific research applications:

Chemistry: Used as a protecting group for amines in peptide synthesis.

Biology: Investigated for its potential antifungal activities.

Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of pesticides and herbicides due to its stability and reactivity.

作用機序

ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートがその効果を発揮するメカニズムは、主にRAGEなどの分子標的との相互作用によるものです。RAGEに結合することにより、受容体の活性化とその後のシグナル伝達経路を阻害し、炎症と細胞損傷を軽減することができます。 この相互作用は、カルバメート結合とフェニレンコアを含む化合物の特定の構造的特徴によって促進されます .

6. 類似化合物の比較

ジデシル (4-メチル-1,3-フェニレン)ビスカルバメートは、他のビスカルバメートやフェニレン誘導体と比較できます。

ビス (4-メチルフェニル) カルバメート: 類似の構造ですが、デシル基がありません。そのため、物理的および化学的特性が異なります。

4,4’-ジフェニルメタン-ビス (メチル) カルバメート: コア構造が異なる別のビスカルバメートであり、生物活性と用途に違いが生じます.

ビス (4-ビニロキシブチル) (4-メチル-1,3-フェニレン) ビスカルバメート: ポリマーネットワークに使用され、フェニレンビスカルバメート構造のさまざまなコンテキストにおける汎用性を示しています.

類似化合物との比較

Similar Compounds

t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed under acidic conditions.

Carboxybenzyl (CBz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) Carbamate: Used in peptide synthesis, removed under basic conditions.

Uniqueness

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE is unique due to its decyl and phenyl groups, which provide distinct chemical properties compared to other carbamates. Its stability and reactivity make it suitable for various applications in chemistry, biology, and industry .

生物活性

Didecyl (4-methyl-1,3-phenylene)biscarbamate, also known by its chemical name DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE, is a synthetic organic compound belonging to the carbamate class. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal applications and as a protecting group in organic synthesis.

- Molecular Formula : C29H50N2O4

- Molecular Weight : 490.7 g/mol

- IUPAC Name : Decyl N-[3-(decyloxycarbonylamino)-4-methylphenyl]carbamate

- CAS Number : 7504-97-4

The compound's structure includes a phenylene group substituted with carbamate functionalities, which contribute to its biological activity and stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbamate group can form stable complexes with amine groups, providing protection against unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity. In vitro studies have shown that the compound can inhibit the growth of various fungal strains. For instance:

| Fungal Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Aspergillus niger | 12 | 100 |

| Penicillium spp. | 10 | 100 |

These results suggest that the compound may serve as a potential candidate for antifungal drug development.

Mechanism of Antifungal Activity

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity and interference with metabolic pathways essential for fungal growth. The presence of hydrophobic decyl chains enhances membrane permeability, facilitating the entry of the compound into fungal cells.

Case Studies and Research Findings

A notable study explored the use of this compound in combination with other antifungal agents to evaluate synergistic effects. The study found that:

- Combination with Fluconazole : Enhanced antifungal activity against resistant strains of Candida.

- Synergistic Index : Values below 0.5 indicated strong synergy when combined with certain azoles.

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. Toxicity studies have indicated that this compound may cause eye irritation and has potential long-lasting effects on aquatic life at high concentrations. The compound's safety profile necessitates careful handling and consideration in formulations.

特性

CAS番号 |

7504-97-4 |

|---|---|

分子式 |

C29H50N2O4 |

分子量 |

490.7 g/mol |

IUPAC名 |

decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate |

InChI |

InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33) |

InChIキー |

LMSIVMAYXWIHDZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。